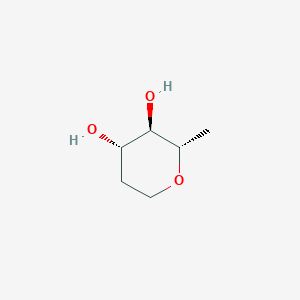
(2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S)-2-甲基四氢-2H-吡喃-3,4-二醇是一种具有独特立体化学的手性化合物。它是四氢吡喃的衍生物,四氢吡喃是一个含有1个氧原子的六元环。
准备方法
合成路线和反应条件
(2S,3R,4S)-2-甲基四氢-2H-吡喃-3,4-二醇的合成可以通过多种方法实现。一种常见的方法是使用特定的酶或催化剂不对称还原前体化合物。 例如,来自发酵乳杆菌的羰基还原酶可用于催化β-酮酯的不对称还原,生成所需的化合物 。这种方法环保,适用于工业规模生产。
工业生产方法
(2S,3R,4S)-2-甲基四氢-2H-吡喃-3,4-二醇的工业生产通常采用生物催化,因为它效率高、选择性好。 使用含有特定酶的工程细菌可以实现该化合物的规模化生产,产率和纯度高 。
化学反应分析
反应类型
(2S,3R,4S)-2-甲基四氢-2H-吡喃-3,4-二醇会经历各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的酮或醛。
还原: 它可以被还原生成醇类或其他还原衍生物。
取代: 化合物中的羟基可以使用适当的试剂被其他官能团取代。
常见试剂和条件
这些反应中常用的试剂包括高锰酸钾或三氧化铬等氧化剂,用于氧化;硼氢化钠或氢化铝锂等还原剂,用于还原。 取代反应通常涉及卤化物或胺等亲核试剂,在碱性或酸性条件下进行 。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可以生成酮或醛,而还原可以生成各种醇类 。
科学研究应用
(2S,3R,4S)-2-甲基四氢-2H-吡喃-3,4-二醇在科学研究中有多种应用:
化学: 它被用作合成复杂分子的手性构建单元。
生物学: 该化合物正在研究其潜在的生物活性,包括其作为酶抑制剂或激活剂的作用。
作用机制
(2S,3R,4S)-2-甲基四氢-2H-吡喃-3,4-二醇的作用机制涉及它与特定分子靶标和途径的相互作用。例如,它可能通过与酶的活性位点结合并阻止其正常功能来充当酶抑制剂。 这种相互作用会导致各种生物学效应,例如代谢途径的调节或特定生化反应的抑制 。
相似化合物的比较
类似化合物
与(2S,3R,4S)-2-甲基四氢-2H-吡喃-3,4-二醇类似的化合物包括其他四氢吡喃衍生物和手性二醇。例如:
- (2S,3R,4S)-4-羟基异亮氨酸
- (2S,3R,4S)-2-甲基四氢-2H-吡喃-3,4,5-三醇
独特性
(2S,3R,4S)-2-甲基四氢-2H-吡喃-3,4-二醇与类似化合物的不同之处在于其独特的立体化学,赋予了其独特的反应性和生物活性。 这使得它成为研究和工业应用中的一种宝贵化合物 。
生物活性
(2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol is a chiral compound with significant potential in biological applications due to its unique stereochemistry. This article explores its biological activity, synthesis methods, and potential applications in various fields, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | (2S,3R,4S)-2-methyloxane-3,4-diol |
| InChI | InChI=1S/C6H12O3/c1-4-6(8)5(7)2-3-9-4/h4-8H,2-3H2,1H3/t4-,5-,6-/m0/s1 |
| InChI Key | UXUFMKFUJJLWKM-ZLUOBGJFSA-N |
| Isomeric SMILES | C[C@H]1C@@HO |
Synthesis Methods
The synthesis of this compound can be accomplished through various methods. Notably:
- Asymmetric Reduction : Utilizing enzymes such as carbonyl reductase from Lactobacillus fermentum to reduce β-ketoesters.
- Biocatalysis : Engineered bacteria can produce this compound at an industrial scale with high yield and purity.
The compound's biological activity may be attributed to its ability to interact with specific molecular targets. It has been observed to function as an enzyme inhibitor by binding to active sites on enzymes, thereby modulating metabolic pathways and inhibiting biochemical reactions.
Research Findings
Research has indicated several biological activities associated with this compound:
- Antioxidant Properties : Exhibits potential in scavenging free radicals and reducing oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Enzyme Inhibition : Potential as an inhibitor in metabolic pathways relevant to diseases like diabetes .
Case Studies
-
Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures treated with hydrogen peroxide.
- Methodology : DPPH assay was employed to assess free radical scavenging ability.
- Results : The compound showed a dose-dependent reduction in DPPH radical activity.
-
Enzyme Inhibition : Another investigation focused on the compound's role as an inhibitor of α-glucosidase.
- Methodology : Enzyme kinetics were analyzed using varying concentrations of the compound.
- Results : IC50 values indicated strong inhibitory effects compared to control groups.
Applications
The unique properties of this compound make it a valuable candidate for various applications:
- Pharmaceutical Development : Potential use in drugs targeting metabolic disorders.
- Chemical Synthesis : Acts as a chiral building block for synthesizing complex organic molecules .
Future Directions
Further research is warranted to explore the full range of biological activities and therapeutic potentials of this compound. Focus areas include:
- Detailed mechanistic studies to elucidate specific interactions at the molecular level.
- Clinical trials to assess safety and efficacy in therapeutic applications.
属性
分子式 |
C6H12O3 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC 名称 |
(2S,3R,4S)-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C6H12O3/c1-4-6(8)5(7)2-3-9-4/h4-8H,2-3H2,1H3/t4-,5-,6-/m0/s1 |
InChI 键 |
UXUFMKFUJJLWKM-ZLUOBGJFSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H](CCO1)O)O |
规范 SMILES |
CC1C(C(CCO1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















